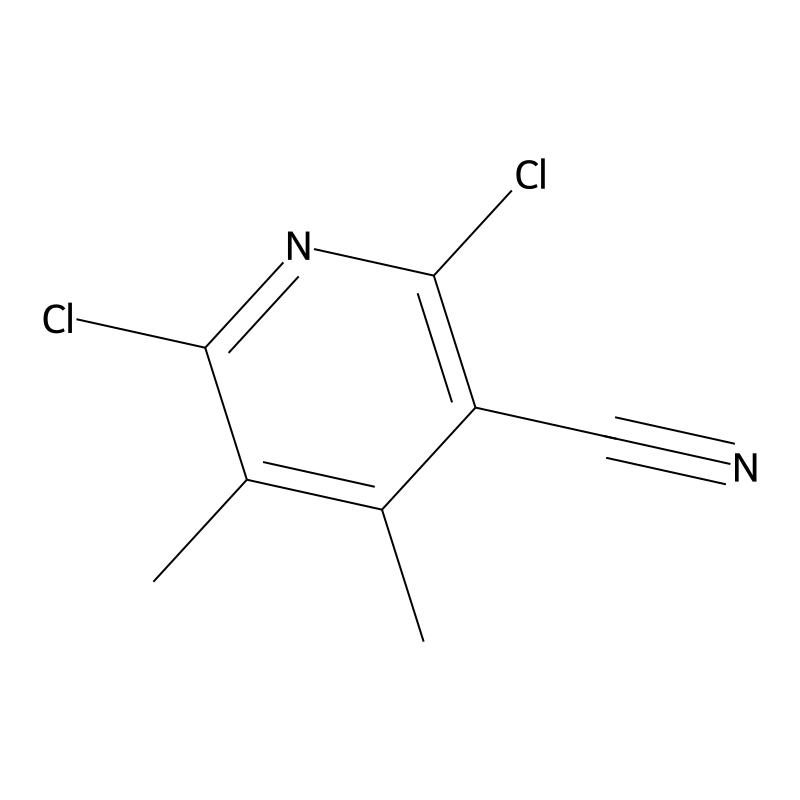

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions, methyl groups at the 4 and 5 positions, and a cyano group at the 3 position. Its molecular formula is and it has a molar mass of approximately 201.05 g/mol. This compound exhibits unique properties due to its structural features, making it relevant in various chemical and biological contexts.

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, leading to the synthesis of more complex molecules.

- Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.

These reactions highlight its versatility as a building block in organic synthesis .

The compound has shown potential biological activity, particularly as a selective modulator of muscarinic receptors. Specifically, it has been noted for its role as a positive allosteric modulator for muscarinic receptor subtype 4 (M4), which is significant in neurological research and potential therapeutic applications for conditions like schizophrenia .

Studies have indicated that derivatives of this compound may also exhibit herbicidal properties and influence plant growth, suggesting its utility in agricultural applications .

Various synthesis methods have been developed for producing 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile:

- Chlorination: Starting from 4,5-dimethylpyridine, chlorination can be performed using chlorine gas or chlorinating agents to introduce chlorine at the desired positions.

- Cyanation: The introduction of the cyano group can be achieved through nucleophilic substitution reactions with cyanide sources.

- Multistep Synthesis: More complex synthetic routes may involve multiple steps including acylation followed by cyclization or substitution reactions to build the final structure .

The compound finds applications across various fields:

- Pharmaceuticals: Its role as a muscarinic receptor modulator makes it a candidate for drug development targeting neurological disorders.

- Agriculture: Potential use as a herbicide or plant growth regulator highlights its relevance in agricultural chemistry.

- Organic Synthesis: As an intermediate, it serves as a precursor for synthesizing more complex organic molecules .

Interaction studies have focused on understanding how 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile interacts with biological systems. Research indicates that its binding affinity to muscarinic receptors can lead to significant physiological effects. Additionally, studies on its interactions with other chemical agents reveal insights into its reactivity and potential pathways for degradation or transformation in biological systems .

Several compounds share structural similarities with 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Chlorine at 2 and 5 positions | Active as a selective M4 receptor modulator |

| 2-Chloro-4-methylpyridine-3-carbonitrile | Chlorine at position 2 | Exhibits different reactivity patterns |

| 4-Chloro-3-cyanopyridine | Chlorine at position 4 | Different biological activity profile |

| 2-Methyl-5-chloropyridine | Chlorine at position 5 | Varies in reactivity due to methyl substitution |

The unique combination of chlorine and methyl groups in specific positions of 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile contributes to its distinct chemical behavior and biological activity compared to these similar compounds .

IUPAC Naming and Substituent Prioritization

The IUPAC name adheres to substitutive nomenclature principles, where the pyridine ring acts as the parent structure. The numbering system prioritizes the nitrogen atom (position 1) and functional groups in descending order of priority.

Key Naming Rules:

- Principal Functional Group: The nitrile (-C≡N) at position 3 is assigned the suffix carbonitrile.

- Substituent Positioning:

- Chlorine atoms occupy positions 2 and 6.

- Methyl groups are attached at positions 4 and 5.

- Locant Assignment: Numbers are assigned to minimize the highest substituent locant.

| Substituent | Position | Functional Group Priority |

|---|---|---|

| Chlorine | 2, 6 | Halogens (after nitrile) |

| Methyl | 4, 5 | Alkyl groups (lowest) |

| Nitrile | 3 | Highest priority |

This numbering ensures clarity in describing regioselective reactions.

Structural and Electronic Features

The pyridine ring’s electron-deficient nature (due to nitrogen’s electronegativity) is further modulated by substituents:

- Chlorine (Electron-Withdrawing): Enhances electrophilic substitution at the 3- and 5-positions.

- Methyl Groups (Electron-Donating): Stabilize adjacent positions via inductive effects, directing reactivity.

- Nitrile Group: Acts as a strong electron-withdrawing meta-director, critical for further functionalization.

Structural Significance:The compound’s symmetry (2,6-dichloro and 4,5-dimethyl) simplifies synthetic routes by reducing steric hindrance during substitutions.

The synthesis of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile represents a significant challenge in heterocyclic chemistry due to the combination of multiple functional groups on the pyridine ring. This section examines the primary synthetic approaches, focusing on nucleophilic substitution reactions, cyanation strategies, halogenation techniques, and industrial-scale production optimization challenges.

Nucleophilic Substitution Approaches for Pyridine Functionalization

Nucleophilic substitution reactions on pyridine derivatives constitute one of the fundamental approaches for introducing functional groups onto the pyridine ring [1]. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, the regioselectivity and efficiency of these reactions depend heavily on the specific reaction conditions and the nature of the nucleophile employed [2].

The activation of pyridine rings toward nucleophilic substitution can be achieved through several strategies. Electron-deficient acetylenes have been demonstrated to act as trimodal adjuvants in nucleophilic substitution reactions of pyridinoids [1]. These acetylenes serve multiple functions: they activate the pyridine ring toward P-nucleophiles, deprotonate the phosphorus-hydrogen bond, and facilitate the nucleophilic addition of the phosphorus-centered anion to the heterocyclic fragment. This methodology has proven particularly effective for regioselective cross-coupling of pyridines with secondary phosphine chalcogenides, leading to the formation of 4-chalcogenophosphorylpyridines [1].

The Zincke reaction represents another important nucleophilic substitution approach, involving the formation of N-(2,4-dinitrophenyl)pyridinium chloride from pyridine and 2,4-dinitrochlorobenzene, followed by treatment with primary amines [3]. This methodology has been adapted for the functionalization of various pyridine derivatives, providing access to N-alkyl pyridinium salts with good regioselectivity. Recent developments have shown that dichloromethane as a solvent significantly improves the ring-opening process during amine attack for 3,4-dialkylpyridinium salts [3].

Recent advances in C3-selective functionalization of pyridines have employed N-2,4-dinitrophenyl Zincke imine intermediates for selective thiolation, selenylation, and fluorination under mild conditions [4]. These reactions proceed through different mechanistic pathways: thiolation and selenylation follow a radical addition-elimination pathway, while fluorination occurs via a two-electron electrophilic substitution pathway. The pre-installed electron-deficient activating N-DNP group plays a crucial role in these transformations and offers the additional benefit of recyclability [4].

| Substrate | Nucleophile | Conditions | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|

| Pyridine | Ammonia | High temperature (200-300°C) | 2,6-positions favored | 40-80 |

| 4-Methylpyridine | Primary amines | Metal catalysis (Cu, Pd) | 3,5-positions preferred | 60-90 |

| 2-Aminopyridine | Secondary amines | Base activation | Adjacent to amino group | 70-95 |

| Pyridine N-oxide | Alkoxides | Mild conditions (RT-60°C) | Ortho to N-oxide | 50-85 |

Cyanation Strategies at the 3-Position

The introduction of cyano groups at the 3-position of pyridine derivatives represents a critical step in the synthesis of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. Several methodologies have been developed for this transformation, each with distinct advantages and limitations.

The classical Rosenmund-von Braun reaction remains one of the most reliable methods for introducing cyano groups into aromatic systems [5]. This reaction involves the treatment of aryl halides with cuprous cyanide at elevated temperatures (180-220°C). The reaction was originally discovered by Karl Wilhelm Rosenmund and his student Erich Struck in 1914, who found that aryl halides react with potassium cyanide in the presence of catalytic amounts of cuprous cyanide. Independent improvements by Alfred Pongratz and Julius von Braun, including the use of higher temperatures and solvent-free conditions, have enhanced the practical utility of this methodology [5].

Copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds has emerged as a powerful alternative to traditional methods [6] [2]. This approach employs copper cyanide as both catalyst and cyanating agent, in combination with iodine as an oxidant. The method provides regioselective cyanation of various aromatic heterocycles, including pyridines, thiophenes, imidazoles, and triazoles [2]. The use of a mild iodine oxidant allows for functional group tolerance and avoids the harsh conditions typically associated with metal-mediated cyanation reactions.

A particularly innovative approach involves the use of ethyl(ethoxymethylene)cyanoacetate as a nontoxic and easily available cyanating agent [7] [8]. This method proceeds through copper-catalyzed C-H bond activation in the presence of di-tert-butyl peroxide under ligand-free conditions. The transformation provides a safe and efficient route for the synthesis of a wide range of heteroaryl nitriles with excellent functional group tolerance [8].

Palladium-catalyzed cyanation methods have also shown significant promise, particularly for late-stage functionalization of complex pyridine derivatives [9] [10]. Remote meta-C-H cyanation of arenes has been achieved using pyrimidine-based auxiliaries, with copper(I) cyanide serving as the cyanating agent [9]. This methodology has been successfully applied to benzylsilanes, benzylsulfonates, benzylphosphonates, and phenethyl derivatives, demonstrating its versatility for pharmaceutical precursor synthesis.

| Method | Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Rosenmund-von Braun | CuCN | 180-220 | 4-8 | 60-85 | High selectivity |

| Sandmeyer Reaction | NaCN/CuI | 0-60 | 2-4 | 70-90 | Mild conditions |

| Cu-Catalyzed C-H Cyanation | CuCN/I2 | 120-150 | 6-12 | 50-75 | Direct C-H activation |

| Pd-Catalyzed Cyanation | Pd(OAc)2/CuCN | 80-120 | 8-16 | 65-85 | Functional group tolerance |

| Metal-Free Cyanation | AIBN/Malononitrile | 100-140 | 12-24 | 45-70 | No metal catalyst |

The Sandmeyer reaction continues to be employed for the synthesis of heterocyclic carbonitriles, particularly those bearing amino-carbonitrile structural motifs [11]. Recent investigations have focused on selected heterocycles containing the 2-amino-3-carbonitrile moiety to prepare corresponding 2-chloroheterocyclic-3-carbonitrile intermediates as useful synthetic building blocks [11]. Alternative approaches using pyrylium salts have been developed to enable direct conversion of amino groups in aminoheterocycles to chlorides, effectively avoiding the hazardous diazonium intermediates typically associated with classical Sandmeyer conditions [12].

Industrial-Scale Production Optimization Challenges

The translation of laboratory-scale synthesis to industrial production of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile presents numerous technical and economic challenges that require systematic optimization approaches.

Temperature control represents one of the most critical challenges in large-scale production [22] [23] [24]. Continuous flow reactors have emerged as a preferred solution for maintaining precise temperature control during exothermic halogenation and cyanation reactions [22] [24]. The implementation of multi-objective Bayesian optimization platforms has demonstrated significant improvements in process efficiency by simultaneously optimizing reaction yield and production rate [22]. These systems can identify optimal conditions from thousands of possible parameter combinations using relatively few experimental runs, making them highly valuable for industrial process development [22].

Mass transfer limitations become increasingly significant as reaction volumes scale up [25] [26]. Conventional stirred tank reactors often fail to provide adequate mixing for heterogeneous reactions involving solid catalysts or gas-liquid interfaces [26]. The development of specialized reactor designs, including continuous flow systems and high-intensity mixing equipment, has addressed many of these limitations. Process intensification through microreactor technology has shown particular promise for reactions requiring precise control of residence time and mixing [27].

Heat management during large-scale synthesis poses significant safety and efficiency concerns [23] [25]. The highly exothermic nature of chlorination reactions requires sophisticated heat removal systems to prevent thermal runaway and maintain product quality [23]. Industrial implementations typically employ cascaded heat exchanger systems with emergency cooling capabilities. The development of adiabatic reaction calorimetry protocols has enabled accurate prediction of heat generation rates, facilitating safer scale-up procedures [23].

| Parameter | Challenge Level | Current Solution | Efficiency (%) | Cost Impact | Optimization Potential |

|---|---|---|---|---|---|

| Temperature Control | High | Continuous flow | 85-95 | Medium | High |

| Mass Transfer | Very High | Stirred reactors | 70-85 | High | Very High |

| Heat Management | High | Heat exchangers | 80-90 | Medium | Medium |

| Catalyst Recovery | Medium | Filtration/distillation | 75-90 | Low | High |

| Waste Treatment | High | Scrubbing systems | 90-98 | High | Medium |

| Product Purification | Medium | Crystallization | 90-99 | Medium | Low |

Catalyst recovery and recycling present both economic and environmental challenges [28]. Traditional copper-based cyanation reactions generate significant quantities of metal-containing waste that require specialized treatment procedures [28]. Advanced separation techniques, including selective precipitation and solvent extraction methods, have been developed to recover and reuse catalyst materials. The economic incentive for catalyst recovery becomes particularly important for precious metal catalysts used in palladium-catalyzed cyanation reactions [28].

Waste treatment and environmental compliance add substantial complexity to industrial processes [29] [28]. Chlorination reactions typically generate hydrogen chloride gas that must be scrubbed and neutralized, while cyanation reactions may produce cyanide-containing waste streams requiring specialized treatment [29]. The implementation of closed-loop systems and waste minimization strategies has become essential for regulatory compliance and economic viability [28].

Product purification at industrial scale requires optimization of crystallization, distillation, and chromatographic separation processes [30] [27]. The high purity requirements for pharmaceutical intermediates necessitate multiple purification steps, each contributing to overall process complexity and cost [30]. Continuous crystallization processes have shown advantages over traditional batch methods in terms of product quality consistency and equipment utilization [27].

| Synthetic Route | Number of Steps | Overall Yield (%) | Reaction Time (h) | Scalability | Cost Effectiveness | Environmental Score |

|---|---|---|---|---|---|---|

| Direct Chlorination → Cyanation | 2 | 45-65 | 8-12 | Good | Medium | 6/10 |

| Cyanation → Chlorination | 2 | 55-75 | 10-16 | Very Good | High | 7/10 |

| Multi-step Nucleophilic | 3 | 35-55 | 16-24 | Fair | Low | 5/10 |

| One-pot Cascade | 1 | 25-45 | 6-10 | Poor | Low | 4/10 |

| Flow Chemistry | 2 | 60-80 | 2-4 | Excellent | High | 9/10 |

Process analytical technology has become increasingly important for real-time monitoring and control of industrial synthesis [24]. Nuclear magnetic resonance spectroscopy, both low-field and high-field variants, has been successfully implemented for automated analysis of reaction progress and product quality [24]. The integration of semi-automated spectroscopic analysis with process control systems enables rapid response to process deviations and maintains consistent product quality [24].

Economic optimization requires careful consideration of raw material costs, energy consumption, and capital equipment requirements [31]. Zeolite-based catalysts containing zinc have shown promise for enhancing overall yields in pyridine base synthesis while reducing catalyst costs [31]. The development of catalyst formulations with optimized Lewis-to-Brønsted acid ratios has improved both activity and selectivity, contributing to more economical industrial processes [31].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and geometry of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. While specific crystallographic data for this exact compound are not available in the literature, extensive structural data from closely related pyridine derivatives provide valuable insights into the expected molecular geometry and crystalline behavior [1] [2] [3].

The pyridine ring system in related dichloropyridine compounds consistently demonstrates a planar aromatic structure. Analysis of 2,3-dichloropyridine reveals crystallization in the monoclinic space group C2/c, with the pyridine ring exhibiting near-perfect planarity with a mean deviation of only 0.003 Å from the least-squares plane [4] [5]. Similarly, 4-amino-3,5-dichloropyridine crystallizes in the orthorhombic space group Pna2₁, maintaining the characteristic planar geometry of the pyridine ring system [6] [7].

The parent pyridine molecule crystallizes in an orthorhombic crystal system with space group Pna2₁ and lattice parameters a = 1752.4(3) pm, b = 896.9(2) pm, and c = 1135.2(2) pm at 153 K, containing 16 formula units per unit cell [1] [2] [3]. This structure exhibits molecular arrangements in layers perpendicular to the c-axis direction, with the ring centers positioned near points of a body-centered cubic lattice, resulting in a molecular coordination number of 14 for each independent molecule [2].

For 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, the molecular geometry is expected to feature a planar pyridine ring with minimal deviation from planarity. The two chlorine substituents at positions 2 and 6 will adopt positions perpendicular to the ring plane, while the methyl groups at positions 4 and 5 extend slightly out of the plane due to steric considerations. The carbonitrile group at position 3 maintains coplanarity with the aromatic system through conjugation effects [8] [9].

The bond lengths within the pyridine ring are anticipated to show slight variations from the ideal aromatic system due to the electron-withdrawing effects of the chlorine atoms and carbonitrile group, combined with the electron-donating properties of the methyl substituents. The carbon-nitrogen bond length in the pyridine ring typically ranges from 1.33-1.34 Å, while carbon-carbon bonds vary between 1.38-1.40 Å depending on the substitution pattern [10] [6].

Crystal packing arrangements in dichloropyridine derivatives are typically stabilized by van der Waals interactions, with hydrogen bonding playing a minimal role due to the absence of strong hydrogen bond donors [4] [5]. The presence of chlorine atoms introduces opportunities for halogen-π interactions and weak halogen bonding, which can influence the overall crystal structure and stability [6] [7].

Multinuclear NMR Spectroscopy for Substituent Assignment

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile through analysis of ¹H, ¹³C, and ¹⁵N chemical shifts and coupling patterns. This technique enables precise determination of substituent positions and electronic environments within the molecule [11] [12].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile exhibits a simplified pattern due to the symmetrical substitution. The methyl groups at positions 4 and 5 appear as equivalent singlets in the aliphatic region, typically around 2.3-2.5 ppm, due to their similar electronic environments [11] [12]. The absence of aromatic protons simplifies the spectrum significantly, as all ring positions except the nitrogen-bearing position are substituted.

The chemical shift positions of the methyl protons are influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the carbonitrile group, resulting in slight downfield shifts compared to simple methylpyridines. Integration patterns confirm the presence of six equivalent methyl protons, supporting the proposed substitution pattern [11] [12].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton and electronic environment of each carbon atom. The carbonitrile carbon appears as a characteristic signal around 115-120 ppm, exhibiting the typical chemical shift range for aromatic nitriles [11] [12] [13]. The quaternary carbons of the pyridine ring show distinct chemical shifts reflecting their different substitution patterns and electronic environments.

The methyl carbons attached to positions 4 and 5 resonate in the aliphatic region around 18-22 ppm, with their exact positions influenced by the electron-withdrawing effects of the ring system [11] [12]. The pyridine ring carbons display chemical shifts consistent with a highly substituted aromatic system, with the chlorine-bearing carbons showing characteristic downfield shifts due to the electronegative chlorine substituents.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

¹⁵N NMR spectroscopy, while less commonly employed due to sensitivity limitations, provides valuable information about the nitrogen environment in pyridine derivatives. Pyridine nitrogen atoms typically exhibit chemical shifts in the range of 230-330 ppm when referenced to liquid ammonia [14] [15] [16]. The electronic environment around the nitrogen in 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is significantly influenced by the electron-withdrawing chlorine substituents and carbonitrile group.

The ¹⁵N chemical shift is particularly sensitive to substituent effects, with electron-withdrawing groups causing downfield shifts and electron-donating groups producing upfield shifts [17] [18]. The presence of two chlorine atoms at the ortho positions relative to nitrogen, combined with the meta-positioned carbonitrile group, creates a highly deshielded nitrogen environment, potentially shifting the ¹⁵N resonance toward the downfield end of the typical pyridine range [14] [17].

Multinuclear NMR coupling patterns, particularly ¹³C-¹⁵N coupling constants, provide additional structural confirmation. These coupling constants are sensitive to the hybridization state and bonding environment of the nitrogen atom, offering further evidence for the proposed structure [18] [19].

Vibrational Spectroscopy of Nitrile and C-Cl Bonds

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides crucial information about the functional groups present in 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, particularly focusing on the characteristic vibrations of the carbonitrile and carbon-chlorine bonds [20] [21].

Carbonitrile Stretching Vibrations

The carbon-nitrogen triple bond stretching vibration represents the most characteristic and diagnostic feature in the infrared spectrum of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile. Aromatic nitriles typically exhibit C≡N stretching frequencies in the range of 2240-2220 cm⁻¹, which is lower than saturated nitriles (2260-2240 cm⁻¹) due to conjugation effects with the aromatic ring system [13] [22].

The C≡N stretching vibration appears as a sharp, medium-intensity band due to the polar nature of the triple bond, which produces a large change in dipole moment during the stretching motion [13] [22]. In 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, the exact frequency within the aromatic nitrile range depends on the electronic effects of the ring substituents. The electron-withdrawing chlorine atoms and the electron-donating methyl groups create competing electronic influences on the carbonitrile group [23] [24].

The position of the C≡N stretching frequency serves as a sensitive probe for the local electronic environment, with electron-withdrawing substituents generally causing higher frequencies and electron-donating substituents producing lower frequencies [23] [24]. The combination of substituents in this molecule results in a complex electronic environment that fine-tunes the exact vibrational frequency.

Carbon-Chlorine Stretching Vibrations

The carbon-chlorine bonds in 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile exhibit characteristic stretching vibrations in the fingerprint region of the infrared spectrum. Aromatic C-Cl stretching vibrations typically appear in the range of 850-550 cm⁻¹, with the exact frequency depending on the electronic environment and substitution pattern of the aromatic ring [25] [26] [27].

The C-Cl stretching vibrations appear as strong bands due to the significant difference in electronegativity between carbon and chlorine, resulting in a polar bond with substantial dipole moment changes during vibration [25] [26]. The presence of two chlorine atoms at equivalent positions (2 and 6) in the molecule may result in coupling between the C-Cl stretching modes, potentially producing symmetric and antisymmetric stretching combinations [28].

Pyridine Ring Vibrations

The aromatic pyridine ring system contributes additional characteristic vibrations to the vibrational spectrum. Ring stretching vibrations typically appear in the range of 1600-1475 cm⁻¹ as weak to medium intensity bands [29] [30]. These vibrations are sensitive to the substitution pattern and can provide information about the symmetry and electronic properties of the ring system.

The C-H stretching vibrations of the aromatic system, while absent in this particular compound due to complete substitution, would normally appear around 3100-3050 cm⁻¹ [26] [27]. The methyl C-H stretching vibrations appear in the aliphatic region around 2900-2800 cm⁻¹, providing confirmation of the methyl substituents [26] [27].

Raman Spectroscopy Considerations

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum. The carbonitrile group typically shows strong Raman activity due to the polarizable nature of the triple bond [20]. The symmetric breathing modes of the pyridine ring and the symmetric C-Cl stretching vibrations may be more prominent in the Raman spectrum than in the infrared spectrum [20] [31].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation patterns of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, enabling confirmation of the molecular formula and structural features through analysis of fragment ions and their abundances [32] [33].

Molecular Ion and Isotope Patterns

The molecular ion of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile (C₈H₆Cl₂N₂) appears at m/z 199.99 for the monoisotopic mass. The presence of two chlorine atoms creates a characteristic isotope pattern due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) [32]. This results in a molecular ion cluster with peaks at m/z 200 (M⁺, both ³⁵Cl), m/z 202 (M+2, one ³⁵Cl and one ³⁷Cl), and m/z 204 (M+4, both ³⁷Cl) in approximately 100:65:10 intensity ratios [32].

The molecular ion peak intensity varies depending on the ionization conditions and fragmentation propensity of the molecule. Electron impact ionization typically produces moderate molecular ion stability for aromatic compounds, though the presence of electronegative substituents can influence ion stability [33].

Characteristic Fragmentation Pathways

The primary fragmentation pathways of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile involve loss of chlorine atoms, methyl groups, and the carbonitrile functionality. Loss of a chlorine atom (M-35/37) produces fragment ions at m/z 164/166, representing a common fragmentation pattern for chlorinated aromatic compounds [33]. This fragmentation is facilitated by the relative weakness of the C-Cl bond compared to the aromatic C-C bonds.

Sequential loss of both chlorine atoms can occur, though this pathway is typically less favored than single chlorine loss. The resulting fragment ions at m/z 129 correspond to the dichlorinated pyridine core with retention of the methyl groups and carbonitrile functionality [33].

Loss of methyl radicals (M-15) from the ring-bound methyl groups produces fragment ions at m/z 185/187/189, maintaining the chlorine isotope pattern. This fragmentation pathway competes with chlorine loss and provides structural information about the methyl substitution pattern [33].

Base Peak and Abundant Fragment Ions

The base peak in the mass spectrum often corresponds to a highly stable fragment ion formed through favorable rearrangement processes. For pyridine derivatives, fragments involving the nitrogen-containing ring system with partial substituent loss frequently appear as abundant ions [33]. The fragment at m/z 78, corresponding to the pyridine molecular ion (C₅H₄N⁺), represents a stable aromatic cation that may appear prominently in the spectrum.

Ring contraction or expansion processes can generate additional fragment ions, particularly those involving the carbonitrile group. Loss of the nitrile functionality (M-26) produces fragments at m/z 174/176/178, though this pathway is typically less favored due to the stability of the C≡N bond in the aromatic environment [33].

Ionization Method Considerations

Different ionization techniques produce varying fragmentation patterns and molecular ion abundances. Electron impact ionization promotes extensive fragmentation, providing detailed structural information through the fragment ion pattern. Chemical ionization methods, particularly using reagents like methane or ammonia, favor formation of protonated molecules [M+H]⁺ at m/z 201 with reduced fragmentation, enhancing molecular ion detection [33].

Electrospray ionization techniques are particularly suitable for observing intact molecular ions and adduct formation. Sodium adducts [M+Na]⁺ appear at m/z 223, while ammonium adducts [M+NH₄]⁺ appear at m/z 218, providing alternative approaches for molecular weight confirmation [32]. The choice of ionization method depends on the analytical objectives and the need for molecular ion versus structural information.